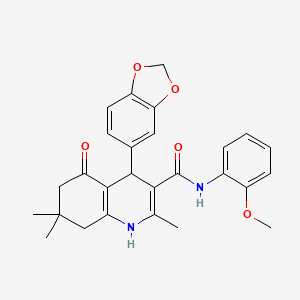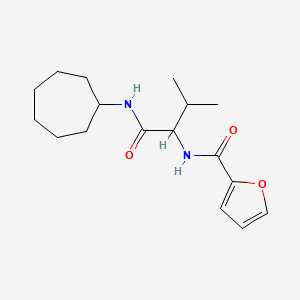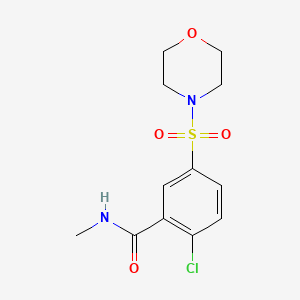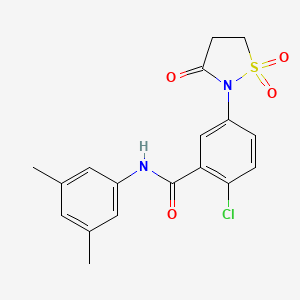![molecular formula C21H23NO2 B5160624 8-[3-(2-isopropylphenoxy)propoxy]quinoline](/img/structure/B5160624.png)
8-[3-(2-isopropylphenoxy)propoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(2-isopropylphenoxy)propoxy]quinoline, also known as IQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. IQP belongs to the class of quinoline derivatives and is structurally similar to other compounds that have been shown to exhibit important biological activities.
Mécanisme D'action
The mechanism of action of 8-[3-(2-isopropylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators, which may explain its anti-inflammatory properties. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may explain its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been shown to have a positive effect on the antioxidant defense system, which may explain its antioxidant activity. In vivo studies have shown that this compound can reduce the severity of symptoms in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-[3-(2-isopropylphenoxy)propoxy]quinoline is its potent biological activity, which makes it an attractive candidate for further development as a therapeutic agent. Moreover, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
Several future directions for research on 8-[3-(2-isopropylphenoxy)propoxy]quinoline can be identified. One potential avenue of research is the development of this compound-based therapeutics for the treatment of inflammatory and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic activity. Additionally, the development of novel synthesis methods for this compound may lead to the production of more potent analogs with improved bioavailability.
Méthodes De Synthèse
The synthesis of 8-[3-(2-isopropylphenoxy)propoxy]quinoline involves a multi-step process that includes the reaction of 2-isopropylphenol with propargyl bromide, followed by the reaction of the resulting product with 8-hydroxyquinoline. The final product is obtained by a purification process that involves recrystallization.
Applications De Recherche Scientifique
8-[3-(2-isopropylphenoxy)propoxy]quinoline has been the subject of extensive research due to its potential applications in the treatment of various diseases. Several studies have shown that this compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities. Moreover, this compound has been shown to have a positive effect on the central nervous system and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
8-[3-(2-propan-2-ylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16(2)18-10-3-4-11-19(18)23-14-7-15-24-20-12-5-8-17-9-6-13-22-21(17)20/h3-6,8-13,16H,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPHVWRUMUMUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)


![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)

![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5160606.png)
![1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5160615.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5160627.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)